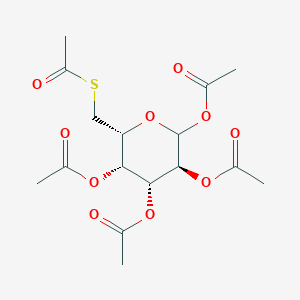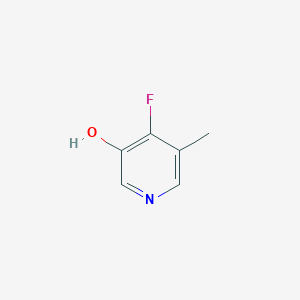
Sulindac methyl derivative
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulindac Methyl Ester is a derivative of Sulindac, a well-known nonsteroidal anti-inflammatory drug (NSAID). Sulindac itself is an aryl methyl sulfoxide prodrug that is inactive in vitro but becomes active upon metabolic reduction to Sulindac Sulfide in vivo.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sulindac Methyl Ester typically involves the esterification of Sulindac. One common method involves refluxing Sulindac acid in methanol in the presence of concentrated sulfuric acid, followed by recrystallization from ethyl ether to obtain the methyl ester as a yellow solid . Another method involves the use of PhI(OAc)2 as an oxidant and solutions of ammonium carbamate as the nitrogen source .
Industrial Production Methods
Industrial production of Sulindac Methyl Ester follows similar synthetic routes but on a larger scale. The process involves the condensation of fluorobenzyl chloride and methylmalonic acid diethyl ester, followed by hydrolysis, decarboxylation, and chloridization steps to obtain the final product . The industrial methods are optimized for high yield, low cost, and stable product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Sulindac Methyl Ester undergoes various chemical reactions, including:
Oxidation: Conversion to Sulindac Sulfoximine using oxidants like PhI(OAc)2.
Reduction: Metabolic reduction to Sulindac Sulfide in vivo.
Substitution: Formation of derivatives through substitution reactions with different reagents.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 as an oxidant.
Reduction: Enzymatic reduction in biological systems.
Substitution: Various substituted phenyl groups and acetohydrazide derivatives.
Major Products
Sulindac Sulfoximine: Formed through oxidation.
Sulindac Sulfide: Active metabolite formed in vivo.
Various Derivatives: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
Sulindac Methyl Ester has a wide range of scientific research applications:
Wirkmechanismus
Sulindac Methyl Ester exerts its effects primarily through its conversion to Sulindac Sulfide, which inhibits the cyclooxygenase (COX) enzymes COX-1 and COX-2. This inhibition leads to a decrease in prostaglandin synthesis, resulting in anti-inflammatory and analgesic effects . Additionally, Sulindac and its derivatives have been shown to reduce the growth of polyps and precancerous lesions in the colon, potentially through COX-independent mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulindac: The parent compound, also an NSAID with similar anti-inflammatory and analgesic properties.
Sulindac Sulfoximine: A derivative with potential chemotherapeutic properties.
Other NSAIDs: Such as ibuprofen and dexibuprofen, which also inhibit COX enzymes but may have different side effect profiles.
Uniqueness
Sulindac Methyl Ester is unique due to its role as a prodrug and its potential for conversion into various biologically active derivatives. Its ability to undergo metabolic reduction to an active form in vivo and its applications in cancer research and anti-inflammatory therapy distinguish it from other similar compounds .
Eigenschaften
Molekularformel |
C21H19FO3S |
|---|---|
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
methyl 2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]acetate |
InChI |
InChI=1S/C21H19FO3S/c1-13-18(10-14-4-7-16(8-5-14)26(3)24)17-9-6-15(22)11-20(17)19(13)12-21(23)25-2/h4-11H,12H2,1-3H3/b18-10- |
InChI-Schlüssel |
QQHHBCZJIQNNSG-ZDLGFXPLSA-N |
Isomerische SMILES |
CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)OC |
Kanonische SMILES |
CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


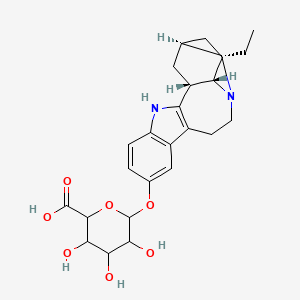
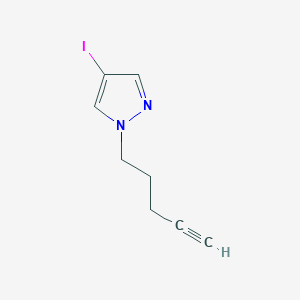
![9-Isopropyl-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B15293850.png)
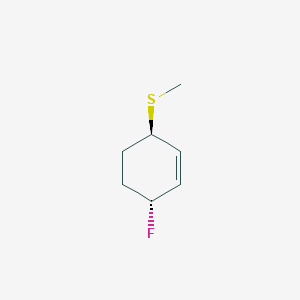

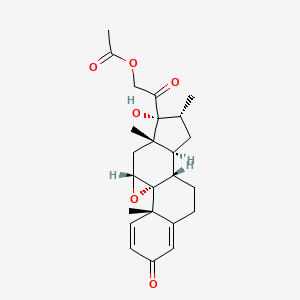
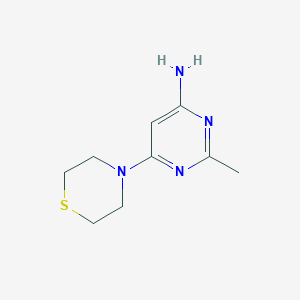
![(2R,3R,4S,5S,6R)-2-[2-decyl-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]dodecoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15293886.png)
![sodium;(E,3R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoate](/img/structure/B15293892.png)
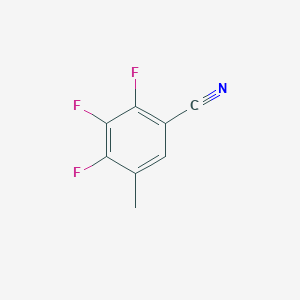
![4-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-amine](/img/structure/B15293898.png)
